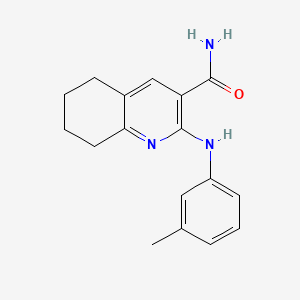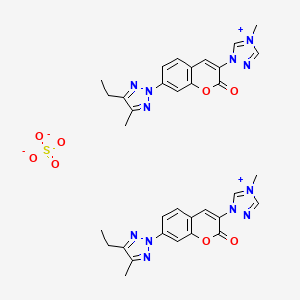
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is a complex organic compound that belongs to the class of alkaloid cardenolides. These compounds are known for their cardiotonic and antiarrhythmic properties. The combination of strophanthidine and ajmaline in this compound aims to harness the beneficial effects of both molecules, making it a subject of interest in medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves multiple steps. Initially, strophanthidine is acylated with bromoacetyl bromide to form an intermediate haloacetyl derivative. This intermediate is then reacted with ajmaline, which selectively reacts at the N(b) atom due to its increased reactivity . The final product is obtained by methylation of the resulting compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques such as chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different pharmacological properties, making them useful for further research .
Aplicaciones Científicas De Investigación
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological membranes.
Medicine: Explored for its potential as a cardiotonic and antiarrhythmic agent.
Mecanismo De Acción
The mechanism of action of strophanthidine-19-carbonic acid-ajmaline bromide methyl ether involves its interaction with sodium channels in cardiac cells. Ajmaline, a component of the compound, is known to block sodium channels, thereby altering the shape and threshold of cardiac action potentials. This results in its antiarrhythmic effects . The strophanthidine component enhances cardiotonic activity by promoting calcium ion binding to biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Ajmaline: A well-known antiarrhythmic agent.
Strophanthidin: A cardiotonic glycoside.
Digitoxigenin: Another cardiotonic glycoside with similar properties.
Uniqueness
Strophanthidine-19-carbonic acid-ajmaline bromide methyl ether is unique due to its combined cardiotonic and antiarrhythmic properties. The presence of both strophanthidine and ajmaline in a single molecule allows it to exert dual effects, making it more effective in treating certain cardiac conditions compared to its individual components .
Propiedades
Número CAS |
83036-86-6 |
|---|---|
Fórmula molecular |
C67H88Br2N4O11 |
Peso molecular |
1285.2 g/mol |
Nombre IUPAC |
[16-[2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetyl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetate;dibromide |
InChI |
InChI=1S/C67H88N4O11.2BrH/c1-7-36-38-25-46-57-65(42-13-9-11-15-44(42)68(57)5)27-48(54(38)59(65)75)70(46,61(36)77)30-52(73)81-35-19-21-63(3)34(24-35)17-18-41-40(63)20-22-64(4)56(33-23-51(72)80-32-33)50(29-67(41,64)79)82-53(74)31-71-47-26-39(37(8-2)62(71)78)55-49(71)28-66(60(55)76)43-14-10-12-16-45(43)69(6)58(47)66;;/h9-16,23,34-41,46-50,54-62,75-79H,7-8,17-22,24-32H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
BNHLNJNZDDKXHW-UHFFFAOYSA-L |
SMILES canónico |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C(C6)CCC8C7CCC9(C8(CC(C9C1=CC(=O)OC1)OC(=O)C[N+]12C3CC(C(C1O)CC)C1C2CC2(C3N(C3=CC=CC=C32)C)C1O)O)C)C)C1=CC=CC=C1N4C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


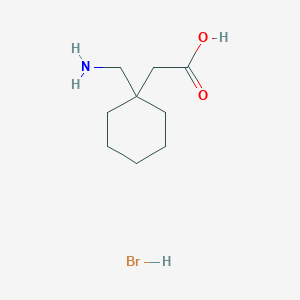

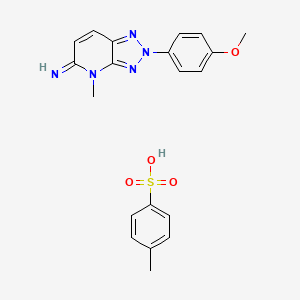
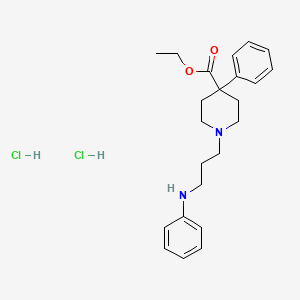
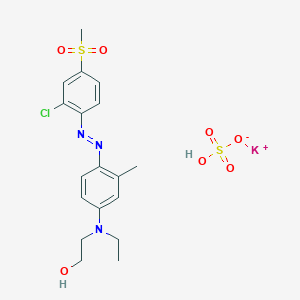
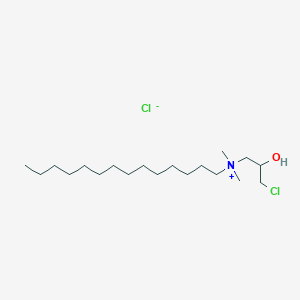
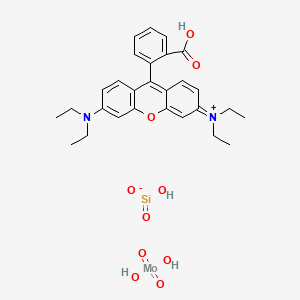

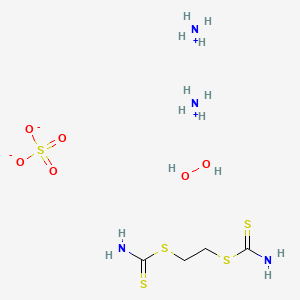

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
